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Compound of Interest

Compound Name: 2'-O-Moe-U

Cat. No.: B8138743

Introduction

2'-O-methoxyethyl uridine (2'-0-MOE-U) is a chemically modified nucleoside, a synthetic
derivative of uridine. It plays a pivotal role in the development of second-generation antisense
oligonucleotides (ASOs), a class of therapeutic agents designed to modulate gene expression.
The modification at the 2' position of the ribose sugar with a methoxyethyl group confers
superior properties to oligonucleotides, including enhanced stability against nuclease
degradation, increased binding affinity to target RNA, and favorable pharmacokinetic profiles.
These characteristics have made 2'-O-MOE a cornerstone modification in the design of RNA-
targeted therapeutics for a variety of diseases. This guide provides a comprehensive technical
overview of 2'-O-methoxyethyl uridine for researchers, scientists, and professionals in drug
development.

Core Properties of 2'-O-methoxyethyl Uridine

The fundamental chemical and physical properties of 2'-O-methoxyethyl uridine are
summarized below.
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Property Value Reference

Chemical Formula C12H18N207 [1112]

Molecular Weight 302.28 g/mol [1][2]

CAS Number 223777-15-9 [1]
1-[(2R,3R,4R,5R)-4-hydroxy-5-
hydroxymethyl)-3-(2-

IUPAC Name (hy Y Y3
methoxyethoxy)oxolan-2-
yl]pyrimidine-2,4-dione
White to faint yellow

Appearance

powder/solid

Storage Temperature

2-8°C, sealed in dry conditions

XLogP3

-1.6

Synthesis of 2'-O-methoxyethyl Uridine

The synthesis of 2'-O-methoxyethyl uridine can be achieved through various methods. A

common approach involves the ring-opening of a 2,2'-anhydro-uridine intermediate. The

following is a generalized experimental protocol based on published literature.

Experimental Protocol: Synthesis of 2'-O-(2-
Methoxyethyl)-l-uridine

Materials:

Anhydro-I|-uridine

Aluminum powder
2-methoxyethanol
Methanol (MeOH)

Dichloromethane (CHzCl2)
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Silica gel for column chromatography

Procedure:

A suspension of aluminum powder (1.3 mmol) in 2-methoxyethanol (1 mL) is stirred at reflux
for 2 hours.

The mixture is cooled to room temperature.

Anhydro-l-uridine (0.22 mmol) is added to the mixture.

The reaction mixture is heated to reflux and maintained for 48 hours.
After 48 hours, the mixture is cooled to room temperature.

The cooled mixture is crushed and co-evaporated with methanol three times to remove
residual solvents.

The crude product is purified by column chromatography on silica gel using a mobile phase
of 5% methanol in dichloromethane.

Fractions containing the desired product are collected and the solvent is evaporated to yield
2'-O-(2-Methoxyethyl)-I-uridine. A typical yield is around 55%.
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General Synthesis Workflow for 2'-O-methoxyethyl Uridine

Preparation of Alkoxide Reagent

Aluminum powder in 2-methoxyethanol

i—leat

Reflux for 2h

Ring-Openivng Reaction

Cool to room temperature

;

Add Anhydro-uridine

l

Reflux for 48h

Work-up and Purification

Cool to room temperature

l

Co-evaporate with Methanol

;

Silica Gel Column Chromatography
(5% MeOH in CH2CI2)

;

Pure 2'-O-methoxyethyl Uridine
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A generalized workflow for the synthesis of 2'-O-methoxyethyl uridine.
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Application in Antisense Oligonucleotides

The primary application of 2'-O-methoxyethyl uridine is its incorporation into synthetic
oligonucleotides for antisense therapy. These second-generation ASOs offer significant
advantages over their unmodified counterparts.

Mechanism of Action of Antisense Oligonucleotides

ASOs are short, single-stranded nucleic acid analogs that bind to a specific messenger RNA
(mRNA) sequence via Watson-Crick base pairing. This binding can modulate the function of the
target mRNA through several mechanisms.

 RNase H-mediated degradation: ASOs with a DNA-like central region (a "gapmer" design)
can form a DNA-RNA heteroduplex with the target mMRNA. This structure is recognized by the
enzyme RNase H, which then cleaves and degrades the mRNA, leading to a reduction in the
expression of the encoded protein.

» Steric hindrance: ASOs can physically block the binding of cellular machinery, such as
ribosomes or splicing factors, to the mRNA. This can inhibit translation initiation or modulate
pre-mRNA splicing to alter the final protein product.

The inclusion of 2'-O-MOE modifications in the "wings" of a gapmer ASO enhances its
properties without interfering with the RNase H mechanism in the central gap.
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Mechanisms of Action of Antisense Oligonucleotides
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The two primary mechanisms of action for antisense oligonucleotides.

Impact of 2'-O-MOE Modification on Oligonucleotide
Properties

The 2'-O-methoxyethyl modification significantly improves the therapeutic potential of

oligonucleotides.
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Effect of 2'-O-MOE
Property o Reference
Modification

Significantly increased

resistance to degradation by
Nuclease Resistance endo- and exonucleases,

leading to a longer half-life in

Vivo.

Increases the melting
temperature (Tm) of the
o o oligonucleotide-RNA duplex by
Binding Affinity (Tm) )
approximately 0.9 to 1.6°C per
modification, indicating

stronger binding.

Enhanced specificity for the
target mMRNA sequence, with a
o greater loss of affinity in the
Specificity presence of mismatches
compared to unmodified

oligonucleotides.

Generally well-tolerated in
clinical trials, with no evidence
o of class-wide clinically
Toxicity significant effects on renal
function or platelet counts at

therapeutic doses.

Experimental Evaluation of 2'-O-MOE Modified

Oligonucleotides
Nuclease Resistance Assay

A common method to evaluate the stability of modified oligonucleotides is to incubate them in
serum and measure the amount of intact oligonucleotide over time.

Experimental Protocol: Serum Stability Assay
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Incubation: The 2'-O-MOE modified oligonucleotide is incubated in human or fetal bovine
serum at 37°C.

Time Points: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

Quenching: The reaction is stopped at each time point, often by adding a solution to
denature the nucleases.

Analysis: The amount of full-length, intact oligonucleotide remaining is quantified using
methods such as gel electrophoresis (polyacrylamide gel electrophoresis - PAGE) or liquid
chromatography-mass spectrometry (LC-MS).

Quantification: The intensity of the band or peak corresponding to the full-length
oligonucleotide is measured and plotted against time to determine its half-life.
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Workflow for Nuclease Resistance Assay
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:

Collect Aliquots
at Various Time Points

:

Quench Nuclease Activity

:

Analyze by PAGE or LC-MS

:

Quantify Intact Oligonucleotide

Determine Half-life

Click to download full resolution via product page

A typical workflow for assessing the nuclease resistance of oligonucleotides.

Thermal Melting (Tm) Analysis

The thermal stability of the duplex formed between a modified oligonucleotide and its
complementary RNA target is a measure of its binding affinity.

Experimental Protocol: UV Melting Curve Analysis

o Sample Preparation: The 2'-O-MOE modified oligonucleotide and its complementary RNA
strand are dissolved in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1
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mM EDTA, pH 7.0) to a final concentration of, for example, 2 uM each.

o Denaturation and Annealing: The solution is heated to a high temperature (e.g., 85-95°C) for
several minutes to ensure complete dissociation of any pre-existing duplexes. The solution is
then slowly cooled to a lower temperature (e.g., 15-25°C) to allow for the formation of the
duplex.

» UV Absorbance Measurement: The absorbance of the solution at 260 nm is monitored as the
temperature is gradually increased at a constant rate (e.g., 1°C/minute).

o Data Analysis: As the temperature increases, the duplex will "melt" into single strands,
causing an increase in UV absorbance (hyperchromic effect). The melting temperature (Tm)
is the temperature at which 50% of the duplexes have dissociated, which corresponds to the
midpoint of the transition in the absorbance versus temperature curve.

Clinical Significance

The enhanced properties conferred by the 2'-O-methoxyethyl modification have translated into
successful clinical applications. ASOs containing 2'-O-MOE modifications have been approved
for the treatment of various diseases. Extensive analysis of clinical trial data from thousands of
patients has shown that 2'-O-MOE modified ASOs are generally well-tolerated. For instance, a
large integrated safety database analysis of 16 different 2'-O-MOE ASOs in over 2,600 subjects
showed no generic class effect on platelet numbers.

Conclusion

2'-O-methoxyethyl uridine is a critical building block in the field of oligonucleotide therapeutics.
Its incorporation into antisense oligonucleotides provides a powerful combination of high
binding affinity, exceptional nuclease resistance, and a well-established safety profile. These
attributes have enabled the development of a new generation of RNA-targeted drugs with
significant therapeutic impact. For researchers and drug developers, a thorough understanding
of the synthesis, properties, and experimental evaluation of 2'-O-MOE modified
oligonucleotides is essential for the continued advancement of this promising therapeutic
modality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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